REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:30])[C:5]([C:8]1[N:9]=[C:10]([N:13](C(OC(C)(C)C)=O)CC2C=CC(OC)=CC=2)[S:11][CH:12]=1)([CH3:7])[CH3:6])[CH3:2]>FC(F)(F)C(O)=O>[CH2:1]([O:3][C:4](=[O:30])[C:5]([C:8]1[N:9]=[C:10]([NH2:13])[S:11][CH:12]=1)([CH3:7])[CH3:6])[CH3:2]
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Name
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2-{2-[tert-Butoxycarbonyl-(4-methoxy-benzyl)-amino]-thiazol-4-yl}-2-methyl-propionic acid ethyl ester
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Quantity
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1.5 g
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Type
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reactant
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Smiles
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C(C)OC(C(C)(C)C=1N=C(SC1)N(CC1=CC=C(C=C1)OC)C(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Trifluoroacetic acid was removed in vacuo
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Type
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CUSTOM
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Details
|
the residue was partitioned between water (50 mL) and ethyl acetate (50 mL)
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Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (2×50 mL)
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Type
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WASH
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Details
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The combined organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
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Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C)(C)C=1N=C(SC1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |